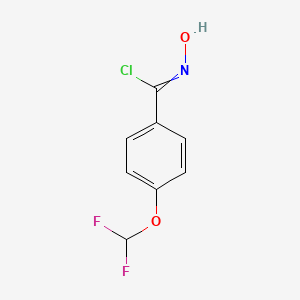
4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a difluoromethoxy group, a hydroxybenzimidoyl moiety, and a chloride atom, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common synthetic route starts with 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. This intermediate is then oxidized and subjected to N-acylation to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. For example, using sodium hydroxide as an alkali in the final step can be more economical and safer compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloride atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A second-generation PDE-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Piclamilast: Another PDE-4 inhibitor with similar structural features.
Uniqueness
4-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, enhances its stability and lipophilicity compared to similar compounds .
Properties
CAS No. |
109888-64-4 |
|---|---|
Molecular Formula |
C8H6ClF2NO2 |
Molecular Weight |
221.59 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H6ClF2NO2/c9-7(12-13)5-1-3-6(4-2-5)14-8(10)11/h1-4,8,13H |
InChI Key |
XLWKZPMZTRDSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















